molecular formula C7H7BrN2 B2910077 5-Bromo-2-(prop-1-en-2-yl)pyrimidine CAS No. 1314354-16-9

5-Bromo-2-(prop-1-en-2-yl)pyrimidine

Cat. No.: B2910077
CAS No.: 1314354-16-9
M. Wt: 199.051
InChI Key: NFYTXBRLWHNGBJ-UHFFFAOYSA-N
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Description

5-Bromo-2-(prop-1-en-2-yl)pyrimidine: is a heterocyclic organic compound with the molecular formula C7H7BrN2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound features a bromine atom at position 5 and a prop-1-en-2-yl group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(prop-1-en-2-yl)pyrimidine typically involves the bromination of 2-(prop-1-en-2-yl)pyrimidine. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-Bromo-2-(prop-1-en-2-yl)pyrimidine can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The prop-1-en-2-yl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form 5-bromo-2-(prop-1-yl)pyrimidine.

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of 5-azido-2-(prop-1-en-2-yl)pyrimidine or 5-thiocyanato-2-(prop-1-en-2-yl)pyrimidine.

    Oxidation: Formation of this compound-4-carboxylic acid.

    Reduction: Formation of 5-bromo-2-(prop-1-yl)pyrimidine.

Scientific Research Applications

Chemistry: 5-Bromo-2-(prop-1-en-2-yl)pyrimidine is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions of pyrimidine derivatives with biological targets, such as enzymes and receptors. It is also used in the development of new diagnostic tools and therapeutic agents .

Medicine: Its derivatives have shown promising activity in preclinical studies .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and ligands for various chemical processes .

Comparison with Similar Compounds

  • 5-Chloro-2-(prop-1-en-2-yl)pyrimidine
  • 5-Iodo-2-(prop-1-en-2-yl)pyrimidine
  • 5-Fluoro-2-(prop-1-en-2-yl)pyrimidine

Comparison:

Properties

IUPAC Name

5-bromo-2-prop-1-en-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2/c1-5(2)7-9-3-6(8)4-10-7/h3-4H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYTXBRLWHNGBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=NC=C(C=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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